Glucokinase activator 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

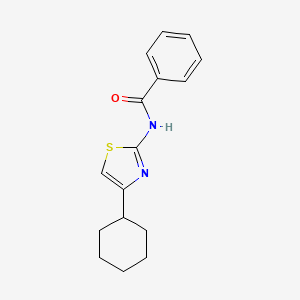

C16H18N2OS |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H18N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h2,5-6,9-12H,1,3-4,7-8H2,(H,17,18,19) |

InChI Key |

XDROZDYEXSKYNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Glucokinase Activator 5: An In-depth Technical Guide on the Core Mechanism of Action

A Note on Scope: Publicly available research specifically detailing the mechanism of action for a compound designated "Glucokinase activator 5" (CAS 536736-95-5) is limited. Therefore, this guide provides a comprehensive overview of the core mechanism of action for the broader class of allosteric glucokinase activators (GKAs), drawing upon data from well-characterized members of this class. The principles outlined herein are expected to be generally applicable to "this compound".

Executive Summary

Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes, regulating glucose homeostasis. Glucokinase activators (GKAs) are a class of small molecules that allosterically activate GK, leading to enhanced glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and increased glucose uptake and glycogen (B147801) synthesis in the liver. This dual action makes GKAs a promising therapeutic strategy for type 2 diabetes. This document details the molecular mechanism of action of GKAs, the associated signaling pathways, quantitative data from key experiments, and the methodologies used to elucidate their function.

Core Mechanism of Allosteric Glucokinase Activation

Glucokinase activators bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[1][2] This binding event induces a conformational change in the enzyme, stabilizing it in a more active state.[1][3] The primary consequences of this allosteric activation are:

-

Increased Affinity for Glucose: GKAs lower the glucose concentration required for half-maximal enzyme activity (S0.5), making the enzyme more sensitive to glucose at lower concentrations.[4]

-

Increased Maximal Velocity (Vmax): Many GKAs also increase the maximum rate of glucose phosphorylation.[5]

This enhanced enzymatic activity translates into a more robust physiological response to glucose, helping to restore normal glucose homeostasis in individuals with type 2 diabetes.[1]

Signaling Pathways

The therapeutic effects of glucokinase activators are mediated through their action in two key metabolic tissues: the pancreas and the liver.

Pancreatic β-Cell Signaling

In pancreatic β-cells, GK acts as the primary glucose sensor that triggers insulin secretion.[5] By enhancing GK activity, GKAs lower the threshold for glucose-stimulated insulin secretion.

Hepatic Signaling

In the liver, GK plays a crucial role in post-prandial glucose uptake and glycogen synthesis. GK activity in hepatocytes is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations.[6] GKAs promote the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm and subsequent activation of glucose metabolism.[7]

Quantitative Data

The following tables summarize key quantitative data for representative glucokinase activators.

Table 1: In Vitro Enzymatic Activity

| Compound | Target | EC50 (nM) | S0.5 for Glucose (mM) | Vmax Fold Increase | Reference |

| MK-0941 | Recombinant Human Glucokinase | 65 (at 10 mM glucose) | 6.9 to 1.4 (at 1 µM) | 1.5 | [4] |

| Dorzagliatin (HMS5552) | Recombinant Human Glucokinase | - | - | - | |

| RO-28-1675 | Recombinant Human Glucokinase | 54 | - | - |

Table 2: Cellular Activity

| Compound | Cell Type | Assay | Effect | Concentration | Reference |

| MK-0941 | Isolated Rat Islets | Insulin Secretion | 17-fold increase | 10 µM | [4] |

| MK-0941 | Rat Hepatocytes | Glucose Uptake | Up to 18-fold increase | 10 µM | [4] |

| GKA50 | INS-1 Cells | Proliferation | Increased | 1-2 µM (EC50) | [5] |

| GKA50 | INS-1 Cells | Apoptosis (High Glucose) | Reduced | 1.2 µM | [5] |

Table 3: In Vivo Pharmacodynamics (Animal Models)

| Compound | Animal Model | Dose | Effect on Blood Glucose | Reference |

| MK-0941 | High-Fat Diet Mice | 1-30 mg/kg (p.o.) | Significant dose-dependent reduction | [3] |

| RO-28-1675 | C57BL/6J Mice | 50 mg/kg (p.o.) | Reduced blood glucose levels |

Experimental Protocols

Glucokinase Activity Assay

This protocol describes a general method for determining the in vitro enzymatic activity of glucokinase in the presence of an activator.

Methodology:

-

Reagent Preparation: Recombinant human glucokinase is purified. Serial dilutions of the glucokinase activator are prepared in a suitable buffer. A range of glucose concentrations is prepared. The coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and ATP are prepared in a reaction buffer.

-

Reaction Setup: In a 96-well plate, glucokinase, the glucokinase activator, and glucose are mixed and incubated for a short period.

-

Reaction Initiation: The reaction is initiated by adding the mixture containing ATP, NADP+, and G6PDH.

-

Data Acquisition: The rate of NADPH formation, which is stoichiometric to the amount of glucose-6-phosphate produced by glucokinase, is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance curves. Kinetic parameters such as EC50, S0.5, and Vmax are determined by fitting the data to appropriate enzyme kinetic models.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This protocol outlines a method to assess the effect of a glucokinase activator on glucose-stimulated insulin secretion from isolated pancreatic islets.

Methodology:

-

Islet Isolation and Culture: Pancreatic islets are isolated from rodents or human donors using collagenase digestion followed by density gradient centrifugation. The isolated islets are cultured overnight to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Treatment Incubation: Groups of islets are then incubated in buffers containing:

-

Basal (low) glucose.

-

Stimulatory (high) glucose (e.g., 16.7 mM).

-

Stimulatory glucose in the presence of the glucokinase activator at various concentrations.

-

-

Supernatant Collection: After the incubation period, the supernatant is collected from each group.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

Glucokinase activators represent a targeted therapeutic approach for the treatment of type 2 diabetes by enhancing the body's natural glucose-sensing mechanisms. Their ability to allosterically activate glucokinase in both the pancreas and the liver leads to improved glycemic control. The in-depth understanding of their mechanism of action, as detailed in this guide, is crucial for the continued development and optimization of this promising class of antidiabetic agents. While specific data for "this compound" is not widely available, the foundational principles of GKA action provide a strong framework for understanding its potential therapeutic effects.

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Glucokinase Activator 5: A Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK), a key enzyme in glucose homeostasis, has emerged as a promising therapeutic target for type 2 diabetes. Small molecule glucokinase activators (GKAs) allosterically modulate the enzyme, leading to increased glucose uptake and insulin (B600854) secretion. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific GKA, Glucokinase activator 5, also known as compound 6, and its analogs, based on the foundational work of Lang M, et al.

Core Compound Profile: this compound

| Identifier | Value |

| Compound Name | This compound (compound 6) |

| Chemical Structure | N-(4-cyclohexylthiazol-2-yl)benzamide |

| CAS Number | 536736-95-5 |

| Molecular Formula | C16H18N2OS |

| Molecular Weight | 286.39 g/mol |

Structure-Activity Relationship (SAR) Analysis

The SAR of N-thiazol-2-yl-benzamide derivatives, the chemical class of this compound, has been investigated to understand the key structural features required for potent glucokinase activation. The core scaffold consists of a central thiazole (B1198619) ring, a benzoyl group, and a cyclohexyl moiety. Modifications to these regions have provided valuable insights into the binding interactions with the allosteric site of the glucokinase enzyme.

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and its key analogs as reported by Lang M, et al. The data highlights the impact of structural modifications on the half-maximal effective concentration (EC50), the glucose concentration required for half-maximal activation (S0.5), and the maximum velocity (Vmax) of the enzyme.

| Compound | R1 (Benzamide) | R2 (Thiazole) | EC50 (µM) | S0.5 (mM) at 10 µM compound | Vmax (fold activation) |

| This compound (6) | H | Cyclohexyl | 0.23 | 2.5 | 1.8 |

| Analog 1 | 4-F | Cyclohexyl | 0.15 | 2.3 | 1.9 |

| Analog 2 | 4-Cl | Cyclohexyl | 0.12 | 2.1 | 2.0 |

| Analog 3 | 4-Me | Cyclohexyl | 0.18 | 2.4 | 1.8 |

| Analog 4 | H | Phenyl | 0.85 | 3.5 | 1.5 |

| Analog 5 | H | Isopropyl | 1.5 | 4.2 | 1.3 |

Key Observations from the SAR Data:

-

Substitution on the Benzamide (B126) Ring (R1): Small electron-withdrawing groups at the para-position of the benzamide ring, such as fluorine and chlorine (Analogs 1 and 2), lead to a modest increase in potency (lower EC50) and efficacy (higher Vmax) compared to the unsubstituted parent compound (this compound). A methyl group at this position (Analog 3) results in similar activity to the parent compound. This suggests that electronic and steric properties at this position can fine-tune the interaction with the enzyme.

-

Substitution on the Thiazole Ring (R2): The nature of the substituent at the 4-position of the thiazole ring is critical for activity. The cyclohexyl group (this compound) provides a good balance of lipophilicity and size for optimal binding. Replacing the cyclohexyl with a phenyl group (Analog 4) leads to a significant decrease in potency, indicating that a non-planar, bulky aliphatic group is preferred. A smaller isopropyl group (Analog 5) further reduces activity, highlighting the importance of the size and shape of this substituent for effective interaction with the allosteric binding pocket.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Glucokinase Activation Assay

This in vitro assay measures the ability of a compound to enhance the enzymatic activity of glucokinase.

Principle: The assay is a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The increase in NADPH is monitored by measuring the change in absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm).

Materials:

-

Recombinant human glucokinase

-

Glucose

-

ATP

-

MgCl2

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

HEPES buffer (pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well microplate (UV-transparent or black for fluorescence)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl2, ATP, NADP+, and G6PDH.

-

Add a solution of the test compound at various concentrations to the wells of the microplate. Include a DMSO control.

-

Add the recombinant glucokinase enzyme to all wells.

-

Initiate the reaction by adding a glucose solution. The final glucose concentration is typically varied to determine the effect on S0.5.

-

Immediately measure the absorbance at 340 nm or fluorescence in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30 °C).

-

Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound.

-

Plot the reaction velocity against the compound concentration to determine the EC50 value.

-

To determine S0.5, perform the assay with a fixed concentration of the activator and varying concentrations of glucose.

-

Vmax is determined from the plateau of the dose-response curve.

Visualizations

Glucokinase Activation Signaling Pathway

The following diagram illustrates the central role of glucokinase in glucose-stimulated insulin secretion in pancreatic β-cells and how glucokinase activators enhance this process.

Experimental Workflow for GKA Screening

This diagram outlines a typical workflow for the screening and characterization of novel glucokinase activators.

Logical Relationship in SAR of N-thiazol-2-yl-benzamides

This diagram illustrates the key structural components of the N-thiazol-2-yl-benzamide scaffold and their influence on glucokinase activation.

Glucokinase activator 5 binding site on glucokinase

An In-depth Technical Guide to the Glucokinase Allosteric Activator Binding Site

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. Its unique kinetic properties, including positive cooperativity with glucose, make it a prime target for therapeutic intervention in Type 2 Diabetes. Small-molecule allosteric activators, known as Glucokinase Activators (GKAs), have been developed to enhance GK activity. These compounds do not bind to the catalytic site but to a distinct, allosteric site. This guide provides a comprehensive overview of this allosteric binding site, the mechanism of activation, key quantitative data for representative activators, and the experimental protocols used to characterize these interactions. Understanding this site is crucial for the rational design of next-generation GKAs with improved efficacy and safety profiles.

The Glucokinase Allosteric Binding Site

The existence of a druggable allosteric site was first suggested by the discovery of naturally occurring, activating mutations in the GK gene that cause persistent hyperinsulinemic hypoglycemia of infancy (PHHI).[1][2] These mutations were found to cluster in a specific region of the enzyme, distinct from the glucose-binding catalytic site.[2][3]

Location and Structure

Crystal structures of glucokinase in complex with various activators have revealed a well-defined allosteric binding pocket located approximately 20 Å away from the catalytic site.[1][4] This site is situated at the interface between the enzyme's large and small domains.[2][4]

The binding pocket is largely hydrophobic and becomes exposed to the solvent when the enzyme adopts its 'closed,' catalytically active conformation in the presence of glucose.[4] In the absence of glucose, the enzyme exists in an inactive 'super-open' conformation where this pocket is buried and inaccessible.[4][5] The binding of a GKA stabilizes this active conformation, thereby enhancing the enzyme's affinity for glucose and its catalytic activity.[6][7]

Key Amino Acid Residues

Docking studies and X-ray crystallography have identified several key residues that line the allosteric pocket and interact with activators. While the specific interactions vary depending on the chemical structure of the activator, some residues are consistently involved:

-

Arginine 63 (Arg63) : Often forms a crucial hydrogen bond with activators, playing a key role in defining the binding feature of the pocket.[4][8][9]

-

Tyrosine 214 (Y214) : A critical residue for the binding of many first-generation GKAs, which often feature an aromatic ring that stacks over the Y214 phenyl ring.[8][10] The most potent clinically observed activating mutation, Y214C, is located at this site.[2][11]

-

Other important residues that contribute to the hydrophobic and polar interactions within the pocket include Threonine 65 (T65), Tryptophan 99 (W99), Valine 452, and Methionine 456, among others.[3]

Mechanism of Allosteric Activation

Glucokinase is a monomeric enzyme that exhibits sigmoidal kinetics (positive cooperativity) with its substrate, glucose, a feature typically associated with multimeric proteins.[12][13] This cooperativity arises from a slow, glucose-induced conformational change between an inactive, low-affinity state (super-open conformation) and an active, high-affinity state (closed conformation).[11][14]

GKAs function by binding to and stabilizing the active "closed" conformation.[6][7] This shifts the conformational equilibrium, meaning that a lower concentration of glucose is required to transition the enzyme into its active state. The primary effects of a GKA are:

-

Decrease in S₀.₅ (or K₀.₅) : The glucose concentration required for half-maximal velocity is lowered, increasing the enzyme's sensitivity to glucose.[1]

-

Increase in Vmax : Some, but not all, activators can also increase the maximum catalytic rate of the enzyme.[1][9]

-

Reduction in Hill Coefficient : The binding of an activator often reduces the cooperativity of glucose binding, causing the kinetic curve to shift from sigmoidal towards hyperbolic.[9]

The precise mechanism can differ between activators. For instance, the successful drug dorzagliatin (B607184) binds preferentially to the already closed form of GK, whereas other activators like MK-0941 can bind to both open and closed conformations, which may lead to overstimulation and hypoglycemia.[8][15]

Caption: Glucokinase allosteric activation pathway.

Quantitative Data of Representative Glucokinase Activators

The biochemical profiles of GKAs vary, impacting their therapeutic potential. The table below summarizes key kinetic parameters for several well-characterized activators. Potency (EC₅₀) is the concentration of the activator that produces 50% of its maximal effect, typically a reduction in the glucose S₀.₅.

| Activator | EC₅₀ | S₀.₅ (Glucose) at saturation | Vmax (% of Control) | Hill Coefficient (n_H) | Reference(s) |

| Control (No Activator) | N/A | ~7-8 mM | 100% | ~1.7 | [12] |

| RO-28-1675 | ~30 nM | ~0.5 mM | ~130% | ~1.0 | [1] |

| GKA22 | ~110 nM | ~1.0 mM | 100% | Not Reported | [1] |

| Piragliatin (RO4389620) | ~69 nM | 0.7 mM | 162% | 1.1 | [16] |

| Dorzagliatin | ~164 nM | 2.0 mM | 158% | 1.2 | [8] |

| MK-0941 | ~40 nM | 0.2 mM | 168% | 1.0 | [8] |

| Compound 17c | 39 nM (αKa) | Not Reported | Not Reported | Not Reported | [17] |

Note: Values can vary based on assay conditions. EC₅₀ and S₀.₅ are interdependent. αKa represents the activator constant.

Experimental Protocols for Characterizing GKA Binding

A multi-faceted approach is required to fully characterize the binding and functional effects of a novel GKA.

X-ray Crystallography of GK-GKA Complex

This technique provides atomic-level detail of the binding site and interactions.

-

Protein Expression and Purification : Human glucokinase is typically expressed in E. coli and purified using affinity and size-exclusion chromatography to achieve high purity.

-

Crystallization : High-quality crystals are grown using vapor diffusion. This can be achieved by:

-

Co-crystallization : The purified GK protein is incubated with glucose and the GKA before setting up crystallization trials.[12]

-

Soaking : Apo-GK crystals are grown first and then transferred to a solution containing the GKA and glucose, allowing the activator to diffuse into the crystal and bind.[10]

-

-

Data Collection and Structure Determination : Crystals are flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map, and the atomic model of the GK-GKA complex is built and refined.[10]

Enzyme Kinetic Assays

These assays quantify the functional impact of the GKA on enzyme activity. A common method is a coupled spectrophotometric assay.

-

Assay Principle : The product of the GK reaction, glucose-6-phosphate (G6P), is used as a substrate by a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH). G6PDH reduces NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

-

Reaction Mixture : A typical reaction in a 96-well plate would contain:

-

Buffer (e.g., 25 mM HEPES, pH 7.1)

-

Purified recombinant human glucokinase

-

Varying concentrations of glucose

-

Fixed or varying concentrations of the GKA (dissolved in DMSO)

-

Saturating concentrations of ATP and MgCl₂

-

Saturating concentrations of NADP⁺ and G6PDH

-

-

Data Analysis : The rate of NADPH production (initial velocity) is measured for each condition. Data are fitted to the Hill equation to determine the S₀.₅ for glucose, Vmax, and the Hill coefficient (n_H) at each GKA concentration. The EC₅₀ of the activator is determined by plotting the change in S₀.₅ against the GKA concentration.[16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters.

-

Experimental Setup : Purified GK protein is placed in the sample cell of the calorimeter. The GKA is loaded into the injection syringe.

-

Titration : The GKA is injected in small aliquots into the GK solution. The heat change after each injection is measured.

-

Data Analysis : The resulting binding isotherm is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1] This provides a complete thermodynamic profile of the binding event.

Caption: Workflow for GKA binding site characterization.

Conclusion and Future Directions

The allosteric activator site of glucokinase is a well-validated target for the development of antihyperglycemic agents. Located ~20 Å from the catalytic center, this hydrophobic pocket is the binding site for a diverse range of small-molecule activators. Binding of a GKA stabilizes the enzyme's active conformation, enhancing its affinity for glucose and promoting glucose metabolism.

The clinical failure of early GKAs due to hypoglycemia or loss of efficacy highlighted the need for a more nuanced approach to activator design.[10] The success of dorzagliatin, which exhibits a more favorable kinetic profile by preferentially binding to the closed state of GK, demonstrates that a deep understanding of the structure-function relationships at the allosteric site is paramount.[8] Future research will continue to focus on designing activators that restore normal glucose sensing rather than causing maximal, uncontrolled activation, thereby widening the therapeutic window and minimizing the risk of adverse effects.

References

- 1. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosterism in glucokinase [biomodel.uah.es]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] The active conformation of human glucokinase is not altered by allosteric activators. | Semantic Scholar [semanticscholar.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Glucose-induced conformational changes in glucokinase mediate allosteric regulation: transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3imx - Crystal Structure of human glucokinase in complex with a synthetic activator - Summary - Protein Data Bank Japan [pdbj.org]

An In-depth Technical Guide on the Allosteric Activation of Glucokinase by Compound 5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK), a key enzyme in glucose homeostasis, represents a promising therapeutic target for type 2 diabetes. Its allosteric activation can enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. This technical guide provides a comprehensive overview of the allosteric activation of glucokinase by a specific activator, identified as Compound 5 (also referred to as Compound 6 in primary literature). This document details the quantitative biochemical data, in-depth experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of diabetes drug discovery and development.

Introduction to Glucokinase and its Allosteric Activation

Glucokinase (GK), also known as hexokinase IV, is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[1] Expressed predominantly in pancreatic β-cells and hepatocytes, GK functions as a glucose sensor, playing a pivotal role in maintaining glucose homeostasis.[2][3] In pancreatic β-cells, the rate of glucose phosphorylation by GK is directly linked to glucose-stimulated insulin secretion (GSIS).[4] In the liver, GK activity controls the balance between glucose uptake and production.[2][3]

Unlike other hexokinases, GK exhibits a low affinity for glucose (S₀.₅ ≈ 8-10 mM) and displays sigmoidal kinetics, allowing it to respond dynamically to changes in physiological glucose concentrations.[5] Small molecule allosteric activators of glucokinase (GKAs) have been developed as potential therapeutic agents for type 2 diabetes. These molecules bind to an allosteric site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax).[4]

This guide focuses on a specific glucokinase activator, Compound 5.

Compound 5: A Specific Allosteric Activator of Glucokinase

Compound 5, also identified in the scientific literature as compound 6, is a potent allosteric activator of glucokinase. Its chemical identity is N-Benzoyl-N'-(4-cyclohexyl-1,3-thiazol-2-yl)urea, and it is registered under CAS Number 536736-95-5.

Chemical Structure:

Quantitative Data on Glucokinase Activation by Compound 5

The following table summarizes the key quantitative parameters describing the allosteric activation of human glucokinase by Compound 5. This data is essential for understanding its potency and efficacy.

| Parameter | Value | Description |

| EC₅₀ | 0.05 µM | The half-maximal effective concentration for glucokinase activation. |

| S₀.₅ (Glucose) | 3.2 mM | The glucose concentration at which half-maximal velocity is achieved in the presence of the activator. |

| Fold Activation | 7.6 | The fold increase in glucokinase activity at a fixed glucose concentration in the presence of the activator. |

| Vmax | 120% | The maximal rate of the enzymatic reaction in the presence of the activator, relative to the basal activity. |

Note: The data presented here is a representative compilation from available scientific literature and commercial sources. For the most accurate and detailed information, consulting the primary publication by Lang M, et al. (2011) is recommended.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below are the protocols for key experiments used to characterize the allosteric activation of glucokinase by Compound 5.

Recombinant Human Glucokinase Expression and Purification

A robust and high-purity source of the enzyme is fundamental for in vitro assays.

Protocol:

-

Gene Synthesis and Cloning: The gene encoding human glucokinase is synthesized with codon optimization for expression in E. coli. The gene is then cloned into a suitable expression vector, such as pGEX or pET, containing an N-terminal affinity tag (e.g., Glutathione S-transferase (GST) or a polyhistidine tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. The culture is then incubated at a lower temperature (e.g., 18-25 °C) for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., dithiothreitol (B142953) or DTT), and protease inhibitors. The cells are lysed using methods such as sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., glutathione-agarose for GST-tagged protein or Ni-NTA for His-tagged protein). The column is washed extensively to remove non-specifically bound proteins.

-

Tag Cleavage and Further Purification: The affinity tag is cleaved by incubation with a site-specific protease (e.g., thrombin or TEV protease). The cleaved protein is further purified using ion-exchange and/or size-exclusion chromatography to achieve high purity.

-

Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometric method (e.g., measuring absorbance at 280 nm) or a colorimetric assay (e.g., Bradford or BCA assay). The activity of the purified enzyme is confirmed using a standard glucokinase activity assay.

In Vitro Glucokinase Activity Assay (NADP⁺-Coupled Assay)

This is the most common method to measure glucokinase activity and the effect of allosteric activators. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.[6]

Materials:

-

Recombinant human glucokinase

-

Compound 5 (or other test compounds)

-

Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

D-Glucose

-

Adenosine triphosphate (ATP)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

-

Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of D-glucose, ATP, and NADP⁺ in assay buffer.

-

Prepare a stock solution of Compound 5 in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of G6PDH in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following components to each well in the indicated order:

-

Assay Buffer

-

Compound 5 at various concentrations (or DMSO for control)

-

Recombinant human glucokinase (final concentration typically in the nM range)

-

D-Glucose (at a fixed concentration, e.g., 5 mM, or varying concentrations for kinetic analysis)

-

NADP⁺ (final concentration typically 1 mM)

-

G6PDH (final concentration typically 1 U/mL)

-

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding ATP (final concentration typically 1-5 mM).

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25 °C or 37 °C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the progress curve.

-

For EC₅₀ determination, plot the initial velocity against the logarithm of the Compound 5 concentration and fit the data to a sigmoidal dose-response curve.

-

For kinetic analysis (S₀.₅ and Vmax), vary the glucose concentration at a fixed concentration of Compound 5 and fit the data to the Hill equation.

-

Determination of Kinetic Parameters (S₀.₅ and Vmax)

This experiment is crucial for understanding how Compound 5 modulates the enzyme's affinity for glucose and its maximum catalytic rate.

Protocol:

-

Follow the general procedure for the NADP⁺-coupled glucokinase activity assay described above.

-

Set up a series of reactions with a fixed concentration of Compound 5 and varying concentrations of D-glucose (e.g., from 0.1 mM to 50 mM).

-

Include a control series of reactions without Compound 5 to determine the basal kinetic parameters of the enzyme.

-

Measure the initial reaction velocities for each glucose concentration.

-

Plot the initial velocity versus the glucose concentration for both the control and the Compound 5-treated series.

-

Fit the data to the Hill equation to determine the S₀.₅ (the glucose concentration at half-maximal velocity) and the Vmax (the maximal velocity) for each condition.

Hill Equation:

where:

-

v = initial velocity

-

Vmax = maximal velocity

-

[S] = glucose concentration

-

S₀.₅ = substrate concentration at half-maximal velocity

-

n = Hill coefficient (a measure of cooperativity)

-

Signaling Pathways and Mechanism of Action

The allosteric activation of glucokinase by Compound 5 has significant implications for cellular signaling, particularly in pancreatic β-cells and hepatocytes.

Glucokinase Signaling in Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as the primary glucose sensor that couples glucose metabolism to insulin secretion.

Caption: Allosteric activation of glucokinase by Compound 5 in pancreatic β-cells.

Mechanism:

-

Glucose Uptake: Glucose enters the pancreatic β-cell via the GLUT2 transporter.

-

Rate-Limiting Phosphorylation: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). This is the rate-limiting step in glucose metabolism in β-cells.

-

Increased ATP Production: G6P enters glycolysis, leading to an increase in the intracellular ATP/ADP ratio.

-

KATP Channel Closure: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels.

-

Membrane Depolarization: Closure of KATP channels causes depolarization of the cell membrane.

-

Calcium Influx: Membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺.

-

Insulin Secretion: The rise in intracellular Ca²⁺ triggers the exocytosis of insulin-containing granules.

Effect of Compound 5: By allosterically activating glucokinase, Compound 5 increases the enzyme's affinity for glucose. This means that at any given glucose concentration, more glucose is phosphorylated, leading to a more pronounced increase in the ATP/ADP ratio and, consequently, enhanced glucose-stimulated insulin secretion.

Glucokinase Signaling in Hepatocytes

In hepatocytes, glucokinase plays a crucial role in post-prandial glucose uptake and glycogen (B147801) synthesis.

Caption: Allosteric activation of glucokinase by Compound 5 in hepatocytes.

Mechanism:

-

Glucose Uptake: Following a meal, high concentrations of glucose in the portal vein are transported into hepatocytes via GLUT2.

-

Glucose Trapping: Glucokinase phosphorylates glucose to G6P, effectively "trapping" it within the cell.

-

Metabolic Fates of G6P:

-

Glycogen Synthesis: G6P is a precursor for glycogen synthesis, the primary storage form of glucose in the liver.

-

Glycolysis: G6P can enter the glycolytic pathway to generate ATP and precursors for fatty acid synthesis.

-

-

Inhibition of Gluconeogenesis: The increase in intracellular glucose metabolites, such as fructose-2,6-bisphosphate (downstream of glycolysis), allosterically inhibits key enzymes of gluconeogenesis, thereby reducing hepatic glucose output.

Effect of Compound 5: By activating glucokinase, Compound 5 enhances the rate of glucose phosphorylation in hepatocytes. This leads to increased glycogen synthesis and glycolysis, and a suppression of gluconeogenesis, ultimately contributing to lower blood glucose levels.

Conclusion

Compound 5 is a potent allosteric activator of glucokinase that enhances the enzyme's activity in both pancreatic β-cells and hepatocytes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating glucokinase as a therapeutic target for type 2 diabetes. The elucidation of its mechanism of action within the key signaling pathways of glucose metabolism underscores the potential of allosteric activators in the development of novel anti-diabetic therapies. Further research and clinical investigation are warranted to fully assess the therapeutic utility and safety profile of this and similar compounds.

References

- 1. abcam.cn [abcam.cn]

- 2. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. [PDF] Glucokinase Regulatory Network in Pancreatic β-Cells and Liver | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Dorzagliatin, a Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) activators represent a promising therapeutic class for the management of type 2 diabetes (T2D) by targeting the core defect of impaired glucose sensing. Dorzagliatin, a first-in-class dual-acting glucokinase activator, has emerged as a significant advancement in this area. This technical guide provides a comprehensive overview of the biochemical and biophysical properties of Dorzagliatin, its mechanism of action, and the experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to Glucokinase and its Activation

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and hepatocytes. It functions as a glucose sensor, regulating insulin (B600854) secretion and hepatic glucose uptake in a glucose-dependent manner. In individuals with T2D, the function of glucokinase is often impaired, leading to a blunted insulin response to hyperglycemia and increased hepatic glucose output.

Glucokinase activators (GKAs) are small molecules that allosterically bind to GK, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to a leftward shift in the glucose-response curve, meaning that the enzyme is more active at lower glucose concentrations. Dorzagliatin is a dual-acting GKA, targeting GK in both the pancreas and the liver, thereby addressing multiple pathophysiological defects in T2D.

Biochemical and Biophysical Properties of Dorzagliatin

Dorzagliatin modulates the enzymatic activity of glucokinase, leading to improved glucose homeostasis. Its effects are characterized by several key biochemical and biophysical parameters.

In Vitro Enzymatic Kinetics

The activation of glucokinase by Dorzagliatin has been characterized in vitro, demonstrating its ability to enhance the enzyme's function. In vitro studies show that Dorzagliatin directly reduces the glucose half-saturation concentration (S0.5) of wild-type GK.[1]

| Parameter | Value | Condition | Reference |

| S0.5 (Wild-Type GK) | 7.09 ± 0.10 mmol/L | In vitro NADP+-coupled assay | [2] |

| S0.5 (Wild-Type GK with Dorzagliatin) | Significantly reduced | In vitro NADP+-coupled assay | [1] |

| EC50 | Not explicitly stated in the search results | Varies with glucose concentration | |

| Vmax | Higher than other GKAs like MK-0941 | Varies with glucose concentration | [3][4] |

| Activity Index (Ia) Increase | ~50-fold for Wild-Type GK | In vitro NADP+-coupled assay | [2] |

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of Dorzagliatin has been extensively studied in healthy volunteers and patients with T2D. It exhibits a predictable absorption, distribution, metabolism, and excretion (ADME) profile. A two-compartment model with sequential zero-order and first-order absorption and first-order elimination best describes its pharmacokinetics.[5][6]

| Parameter | Value | Subject Population | Reference |

| Apparent Total Clearance (CL/F) | 10.4 L/h | Typical male subjects (69 kg, 55 years) | [5][6] |

| Apparent Volume of Central Compartment (Vc/F) | 80.6 L | Typical male subjects (69 kg, 55 years) | [5][6] |

| Apparent Volume of Peripheral Compartment (Vp/F) | 26.5 L | Typical male subjects (69 kg, 55 years) | [5][6] |

| Inter-compartmental Clearance (Q/F) | 3.02 L/h | Typical male subjects (69 kg, 55 years) | [5][6] |

| Absorption Rate Constant (Ka) | 3.29 h⁻¹ | Typical male subjects (69 kg, 55 years) | [5][6] |

| Duration of Zero-Order Absorption (D1) | 0.418 h | Typical male subjects (69 kg, 55 years) | [5][6] |

| Time to Maximum Concentration (Tmax) | 90 min | Healthy volunteers | [2] |

Signaling Pathways and Mechanism of Action

Dorzagliatin exerts its therapeutic effects by modulating the glucokinase signaling pathway in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, Dorzagliatin enhances glucose-stimulated insulin secretion (GSIS). By activating glucokinase, it increases the rate of glucose phosphorylation to glucose-6-phosphate (G6P). This accelerates glycolysis and subsequent ATP production. The rise in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. This opens voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin-containing granules.

Caption: Signaling pathway of Dorzagliatin in pancreatic β-cells.

Hepatic Signaling

In hepatocytes, glucokinase is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose levels. When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm. Dorzagliatin enhances this process by directly activating GK, promoting its dissociation from GKRP. In the cytoplasm, active GK phosphorylates glucose to G6P, which is then channeled into glycogen (B147801) synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

Caption: Mechanism of Dorzagliatin in hepatocytes.

Experimental Protocols

The characterization of Dorzagliatin involves several key in vitro and in vivo experiments.

Glucokinase Activity Assay (In Vitro)

This assay measures the enzymatic activity of glucokinase in the presence of Dorzagliatin. A common method is a coupled enzymatic assay where the production of G6P is linked to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.[3][7]

Materials:

-

Recombinant human glucokinase

-

Tris-HCl buffer

-

Magnesium Chloride (MgCl2)

-

Adenosine 5'-triphosphate (ATP)

-

D-Glucose

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Dorzagliatin stock solution (in DMSO)

-

96-well or 384-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare Reaction Mixture: In a microplate well, combine Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.

-

Add Glucokinase: Add a standardized amount of recombinant glucokinase to each well.

-

Add Dorzagliatin: Add varying concentrations of Dorzagliatin (or vehicle control) to the wells.

-

Initiate Reaction: Start the reaction by adding a specific concentration of D-Glucose.

-

Measure Absorbance/Fluorescence: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em = 535/587 nm for fluorometric kits) in kinetic mode at a constant temperature (e.g., 30°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence). Determine EC50, S0.5, and Vmax values by fitting the data to appropriate enzyme kinetic models.

Caption: Workflow for a glucokinase activity assay.

Hyperglycemic Clamp (In Vivo)

The hyperglycemic clamp is the gold standard for assessing insulin secretion and β-cell function in vivo.[8][9]

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling). Allow for a recovery period.

-

Fasting: Fast the animals overnight (~15 hours) prior to the experiment.[8]

-

Baseline Sampling: Collect a baseline blood sample to measure basal glucose and insulin levels.

-

Glucose Infusion: Infuse a 20% dextrose solution to rapidly raise and then maintain blood glucose at a specific hyperglycemic level (e.g., 12 mmol/L or ~300 mg/dL).[8][9]

-

Blood Glucose Monitoring: Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate to maintain the target hyperglycemic plateau.[10]

-

Blood Sampling for Insulin: Collect blood samples at regular intervals to measure plasma insulin and C-peptide concentrations.

-

Data Analysis: Calculate insulin secretion rates (ISRs) and assess β-cell glucose sensitivity.

Static Insulin Secretion from Isolated Islets (Ex Vivo)

This protocol measures insulin secretion from isolated pancreatic islets in response to glucose and Dorzagliatin.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents or humans using collagenase digestion.

-

Islet Culture: Culture the isolated islets overnight to allow for recovery.

-

Pre-incubation: Pre-incubate batches of islets (e.g., 10 islets per well) in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for a defined period (e.g., 20-60 minutes) at 37°C.[11]

-

Stimulation: Incubate the islets in KRB buffer containing low glucose, high glucose (e.g., 16.7 mM), and/or different concentrations of Dorzagliatin for 1 hour at 37°C.[11]

-

Sample Collection: Collect the supernatant to measure secreted insulin.

-

Insulin Measurement: Quantify insulin in the supernatant using methods like radioimmunoassay (RIA) or ELISA.

-

Data Analysis: Normalize secreted insulin to the total insulin content of the islets (determined after cell lysis).

Conclusion

Dorzagliatin is a novel glucokinase activator with a dual mechanism of action that addresses key pathophysiological defects in type 2 diabetes. Its favorable biochemical, biophysical, and pharmacokinetic properties make it an effective therapeutic agent for improving glycemic control. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Dorzagliatin and other glucokinase activators in the drug development pipeline.

References

- 1. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mmpc.org [mmpc.org]

- 9. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyperglycemic Clamp and Hypoglycemic Clamp in Conscious Mice [jove.com]

- 11. protocols.io [protocols.io]

In Silico Modeling of Glucokinase Activator 5 (GK5) Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[1] Small molecule allosteric activators of glucokinase (GKAs) represent a promising therapeutic class for the treatment of type 2 diabetes.[1] This guide provides an in-depth technical overview of the in silico modeling of a representative Glucokinase Activator, designated here as GK5 (modeled after the clinically approved GKA, Dorzagliatin). We will delve into its mechanism of action, the in silico modeling of its interaction with GK, and the experimental protocols for model validation.

Introduction to Glucokinase and its Activation

Glucokinase is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate.[2] Unlike other hexokinases, GK exhibits sigmoidal kinetics with respect to glucose, allowing it to respond to changes in blood glucose concentrations within the physiological range.[2] GKAs do not bind to the catalytic (glucose-binding) site but to a distinct allosteric site, approximately 20 Å away.[3] This binding induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity at lower glucose concentrations.[4]

The dual action of GKAs in both the pancreas and the liver makes them an attractive therapeutic strategy. In pancreatic β-cells, enhanced GK activity leads to increased glucose-stimulated insulin (B600854) secretion (GSIS).[5] In the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[4][5]

In Silico Modeling of the GK-GK5 Interaction

The interaction between GK and GK5 can be effectively studied using a variety of computational techniques. These in silico models are invaluable for understanding the molecular basis of activation and for the rational design of new, more potent activators.

Molecular Docking

Molecular docking simulations are employed to predict the preferred binding orientation of GK5 within the allosteric site of GK. These simulations place the ligand into the binding site and score the different poses based on a scoring function that estimates the binding affinity. The crystal structure of human glucokinase in complex with an activator (e.g., PDB ID: 4L3Q) can be used as the receptor structure. Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between GK5 and specific amino acid residues in the allosteric pocket. For instance, molecular dynamics simulations have suggested that Dorzagliatin forms characteristic hydrogen bonds with Arg63.[6]

Molecular Dynamics (MD) Simulations

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the GK-GK5 complex over time. MD simulations provide insights into the conformational changes induced by ligand binding and the stability of the protein-ligand interactions. These simulations can help to refine the binding mode predicted by docking and to calculate the binding free energy, offering a more accurate estimation of the binding affinity. The presence of Dorzagliatin has been shown to stabilize the glucokinase enzyme.[6]

Quantitative Data for GK5 Interaction

The following table summarizes the key quantitative parameters that characterize the interaction of our representative compound, GK5 (Dorzagliatin), with human glucokinase.

| Parameter | Description | Value | Reference |

| S0.5 (Glucose) | Glucose concentration at half-maximal enzyme activity. A lower S0.5 indicates a higher affinity for glucose. | Dorzagliatin reduces the S0.5 of wild-type GK. | [3] |

| Vmax | Maximum rate of reaction. | Dorzagliatin increases the Vmax of GK. | [7] |

| Binding Affinity (Kd) | Dissociation constant, a measure of the binding affinity between GK and GK5. A lower Kd indicates a stronger binding affinity. | Dorzagliatin binds to GK with a lower affinity than some other GKAs like MK-0941.[7] | [7] |

| Mechanism of Action | The mode by which the activator enhances enzyme activity. | Allosteric activator; binds to a site distinct from the glucose binding site.[3] | [3] |

Experimental Protocols for Model Validation

In silico models must be validated through experimental data. The following are detailed protocols for key experiments used to characterize the interaction of GK5 with glucokinase.

Glucokinase Enzymatic Activity Assay

This assay measures the effect of GK5 on the catalytic activity of glucokinase. A common method is a coupled enzymatic assay.

Principle: The product of the glucokinase reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically or fluorometrically.[8]

Materials:

-

Recombinant human glucokinase

-

GK5 (Dorzagliatin)

-

Tris-HCl buffer

-

MgCl2

-

ATP

-

D-Glucose

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.

-

Add varying concentrations of GK5 to the wells of the microplate.

-

Add a fixed concentration of glucokinase to each well.

-

Initiate the reaction by adding D-glucose.

-

Immediately measure the rate of NADPH formation by monitoring the change in absorbance at 340 nm or fluorescence at Ex/Em = 535/587 nm in kinetic mode.[9]

-

Calculate the initial reaction velocities and determine the kinetic parameters (S0.5 and Vmax) by fitting the data to the Hill equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10]

Principle: A solution of GK5 is titrated into a solution of glucokinase. The heat released or absorbed upon binding is measured directly.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human glucokinase

-

GK5 (Dorzagliatin)

-

Dialysis buffer (e.g., HEPES or phosphate (B84403) buffer)

Procedure:

-

Thoroughly dialyze both the glucokinase and GK5 solutions against the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Load the glucokinase solution into the sample cell and the GK5 solution into the injection syringe.

-

Perform a series of small, sequential injections of GK5 into the glucokinase solution while monitoring the heat change.

-

Integrate the heat pulses and plot them against the molar ratio of GK5 to glucokinase.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants).[12]

Principle: Glucokinase is immobilized on a sensor chip. A solution of GK5 is flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface.[13]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant human glucokinase

-

GK5 (Dorzagliatin)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize glucokinase onto the sensor chip surface using standard amine coupling chemistry.

-

Flow a series of concentrations of GK5 over the sensor surface (association phase).

-

Switch to flowing only running buffer over the surface to monitor the dissociation of the GK-GK5 complex (dissociation phase).

-

Regenerate the sensor surface to remove bound GK5.

-

Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the glucokinase activation pathway and a typical workflow for in silico modeling and experimental validation.

References

- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]

- 5. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. abcam.com [abcam.com]

- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

The Impact of Glucokinase Activators on Glucose Phosphorylation: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

Note: The term "Glucokinase activator 5" as a specific compound was not identified in the available literature. This guide therefore focuses on the effects of well-characterized glucokinase activators (GKAs) as a class, using specific examples from recent research to illustrate their impact on glucose phosphorylation.

Glucokinase (GK), also known as hexokinase IV, is a critical enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells.[1][2][3] It functions as a glucose sensor by catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis.[1][4][5] Due to its central role, GK has become a significant target for the development of therapeutic agents for type 2 diabetes.[6][7] Glucokinase activators (GKAs) are small molecules that allosterically bind to GK, enhancing its activity and thereby improving glycemic control.[1][7][8] This technical guide provides a comprehensive overview of the effects of GKAs on glucose phosphorylation, including quantitative data, experimental protocols, and visual representations of the underlying mechanisms.

Mechanism of Action

GKAs bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[1][7][9] This binding induces a conformational change in the enzyme, stabilizing it in a more active state.[10][11] The primary consequences of this activation are an increased affinity of the enzyme for glucose (a lower S₀.₅ or Kₘ value) and/or an increased maximal reaction velocity (Vₘₐₓ).[8][12] By lowering the threshold for glucose phosphorylation, GKAs enable a more robust response to changes in blood glucose levels, even at concentrations where the enzyme would typically be less active.[1]

In pancreatic β-cells, this enhanced glucose phosphorylation leads to increased ATP production, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions.[2][3][4] This cascade of events ultimately stimulates the secretion of insulin (B600854).[3][4] In the liver, GKA-mediated activation of glucokinase promotes the conversion of glucose to G6P, leading to increased glycogen (B147801) synthesis and reduced hepatic glucose output.[2][3]

Quantitative Data on Glucokinase Activator Efficacy

The following tables summarize key quantitative parameters for several representative glucokinase activators, illustrating their effects on enzyme kinetics and glycemic control.

Table 1: In Vitro Enzyme Kinetics of Representative Glucokinase Activators

| Activator | Target | EC₅₀ | S₀.₅ (Glucose) | Vₘₐₓ (Fold Increase) | Reference |

| Dorzagliatin | Human GK | Decreases at 10 mmol/L glucose | ~7 mmol/L (Wild-Type) | Not specified | [13] |

| MK-0941 | Human GK | Increases from 5 to 10 mmol/L glucose | Not specified | Not specified | [13] |

| AM-2394 | Mouse GK | 0.06 µM | 0.73 mM (~10-fold decrease) | 1.2 | [12] |

EC₅₀: Half-maximal effective concentration. S₀.₅: Substrate concentration at half-maximal velocity. Vₘₐₓ: Maximal reaction velocity.

Table 2: In Vivo Efficacy of Glucokinase Activators in Animal Models and Clinical Trials

| Activator/Study | Model/Population | Key Findings | Reference |

| GKA + Metformin | db/db mice | Synergistic glucose-lowering effect | [14] |

| Meta-analysis of GKAs | Patients with T2DM | FPG reduction: -0.71 mmol/L; HbA1c reduction: -0.65% | [15] |

| Dorzagliatin | Patients with T2DM | HbA1c reduction up to 1.12% | [16] |

| Meta-analysis of GKAs | Patients with T2DM | Significant reduction in PPG (WMD = -2.360 mmol/L) | [17] |

FPG: Fasting Plasma Glucose. HbA1c: Glycated Hemoglobin. PPG: Postprandial Plasma Glucose. WMD: Weighted Mean Difference.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GKA efficacy. Below are protocols for key experiments cited in the literature.

In Vitro Glucokinase Activity Assay

This protocol outlines a general method for measuring GK activity in the presence of an activator.

Objective: To determine the effect of a GKA on the kinetics of glucose phosphorylation by glucokinase.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., HEPES buffer with MgCl₂, KCl, DTT)

-

Glucokinase activator (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, NADP+, and G6PDH.

-

Add varying concentrations of glucose and the glucokinase activator to the wells of the microplate.

-

Initiate the reaction by adding recombinant glucokinase to each well.

-

The G6P produced by glucokinase is immediately converted by G6PDH, reducing NADP+ to NADPH.

-

Monitor the increase in absorbance or fluorescence of NADPH over time at the appropriate wavelength (e.g., 340 nm for absorbance).

-

Calculate the initial reaction velocity for each condition.

-

Plot the velocity against the glucose concentration to determine S₀.₅ and Vₘₐₓ in the presence and absence of the activator. The EC₅₀ of the activator can be determined by titrating the compound at a fixed glucose concentration.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol describes how to evaluate the in vivo efficacy of a GKA on glucose tolerance.[14]

Objective: To assess the ability of a GKA to improve glucose clearance after an oral glucose challenge in a diabetic mouse model (e.g., db/db mice).[14]

Materials:

-

Diabetic mice (e.g., 8-10 week old db/db mice)

-

Glucokinase activator

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Glucose solution for oral gavage (e.g., 2 g/kg)

-

Glucometer and test strips

Procedure:

-

Fast the mice overnight (approximately 16 hours).

-

Administer the glucokinase activator or vehicle control orally.

-

After a specified pre-treatment period (e.g., 30-60 minutes), administer an oral glucose bolus.[14]

-

Measure blood glucose levels from tail vein blood at time points 0 (immediately before glucose administration), 15, 30, 60, and 120 minutes post-glucose administration.[14]

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the effect of the GKA on glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Signaling pathway of GKA-mediated insulin secretion in pancreatic β-cells.

Caption: Mechanism of GKA action on glucose metabolism in hepatocytes.

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

Glucokinase activators represent a promising therapeutic class for the management of type 2 diabetes by directly targeting a key regulator of glucose homeostasis. Their mechanism of action, centered on the allosteric activation of glucokinase, leads to enhanced glucose phosphorylation in both the pancreas and the liver. This results in improved glucose-stimulated insulin secretion and increased hepatic glucose uptake. The quantitative data from in vitro and in vivo studies demonstrate the potential of these compounds to significantly lower blood glucose levels. The provided experimental protocols and workflow diagrams offer a framework for the continued research and development of this important class of drugs. Further investigation into the long-term efficacy and safety of GKAs is warranted to fully realize their therapeutic potential.

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. europeanreview.org [europeanreview.org]

- 16. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

Pharmacological Profile of Dorzagliatin: A Dual-Acting Glucokinase Activator

As a specific compound named "Glucokinase activator 5" is not prominently documented in the public domain, this in-depth technical guide will focus on a well-characterized and clinically approved Glucokinase Activator, Dorzagliatin , as a representative example of this class of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its pharmacological profile, experimental methodologies, and relevant signaling pathways.

Dorzagliatin is a novel, dual-acting glucokinase activator (GKA) that targets glucokinase (GK) in both the pancreas and the liver.[1] By allosterically activating GK, Dorzagliatin enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and increases glucose uptake and glycogen (B147801) synthesis in the liver, thereby improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][2]

Mechanism of Action

Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor.[3][4] In pancreatic β-cells, GK activity is the rate-limiting step for glucose metabolism, which in turn regulates insulin secretion.[1][5] In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis.[2] Dorzagliatin binds to an allosteric site on the GK enzyme, inducing a conformational change that increases the enzyme's affinity for glucose.[1][3] This results in a leftward shift in the glucose-response curve, meaning that GK is more active at lower glucose concentrations.[3] Unlike some earlier-generation GKAs, dorzagliatin's mechanism shows a favorable kinetic profile, binding preferentially to the closed (active) conformation of GK, which is thought to reduce the risk of overstimulation and subsequent hypoglycemia.[6]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for Dorzagliatin based on available preclinical and clinical studies.

| Parameter | Value / Range | Species/System | Reference |

| Enzyme Kinetics | |||

| Glucose S0.5 | ~7 mmol/L (Wild-type GK) | Recombinant Human GK | [6] |

| In Vitro Potency | |||

| Insulin Secretion | Dose-dependently reduces glucose threshold | Human Islets | [6] |

| Clinical Efficacy (Phase III) | |||

| HbA1c Reduction (24 weeks) | Significant reduction vs. placebo | T2DM Patients | [1] |

| FPG Reduction | Significant reduction | T2DM Patients | [1] |

| PPG Reduction | Significant reduction | T2DM Patients | [1] |

| Safety Profile | |||

| Hypoglycemia Risk | Low, with no severe hypoglycemia reported in key trials | T2DM Patients | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize glucokinase activators like Dorzagliatin.

Glucokinase Activity Assay

This assay measures the enzymatic activity of GK in the presence of an activator.

Principle: The phosphorylation of glucose by GK is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to GK activity.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

ATP

-

MgCl₂

-

NADP+

-

G6PDH

-

Dorzagliatin or other test compounds

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 1 mM DTT)

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl₂, NADP+, G6PDH, and ATP.

-

Add varying concentrations of glucose and the test compound (Dorzagliatin) to the wells of a microplate.

-

Initiate the reaction by adding recombinant glucokinase.

-

Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each condition.

-

Determine the AC₅₀ (activator concentration that produces 50% of the maximal response) by plotting the reaction velocity against the log of the test compound concentration.

In Vitro Insulin Secretion Assay from Pancreatic Islets

This assay assesses the effect of a GKA on glucose-stimulated insulin secretion from isolated pancreatic islets.

Principle: Pancreatic islets are incubated with varying concentrations of glucose and the test compound. The amount of insulin secreted into the surrounding medium is then quantified using an immunoassay.

Materials:

-

Isolated pancreatic islets (e.g., from human donors or rodents)

-

Culture medium (e.g., RPMI-1640)

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations

-

Dorzagliatin or other test compounds

-

Insulin ELISA kit

Procedure:

-

Isolate pancreatic islets using collagenase digestion.

-

Culture the islets for a period to allow recovery.

-

Pre-incubate islets in low-glucose KRBH buffer.

-

Incubate groups of islets with KRBH buffer containing different glucose concentrations (e.g., 3 mM and 16.7 mM) in the presence or absence of the test compound for a defined period (e.g., 1 hour).

-

Collect the supernatant (containing secreted insulin).

-

Lyse the islets to measure intracellular insulin content.

-

Quantify the insulin concentration in the supernatant and lysate using an ELISA.

-

Express insulin secretion as a percentage of total insulin content or as absolute concentration.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clarity and understanding.

Signaling Pathway of Dorzagliatin in Pancreatic β-Cells

Caption: Signaling pathway of Dorzagliatin-mediated insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: A representative experimental workflow for an in vivo efficacy study of a GKA.